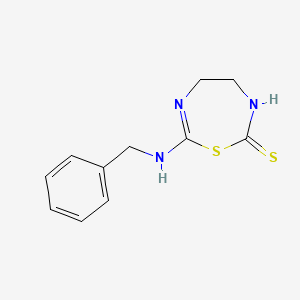

7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione

Description

Properties

CAS No. |

647025-50-1 |

|---|---|

Molecular Formula |

C11H13N3S2 |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

7-(benzylamino)-4,5-dihydro-3H-1,3,6-thiadiazepine-2-thione |

InChI |

InChI=1S/C11H13N3S2/c15-11-13-7-6-12-10(16-11)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)(H,13,15) |

InChI Key |

LODFFHDCHHQFEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(SC(=S)N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable thiadiazepine precursor in the presence of a cyclizing agent. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the thiadiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thiadiazepine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the thiadiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazepine ring.

Scientific Research Applications

7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural and functional similarities with other thione-containing heterocycles. Below is a detailed comparison based on synthesis, reactivity, and biological activity.

Comparison with Pyrazolo-Triazolo-Pyrimidine-Thiones

Compounds such as 9-aryl-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones (e.g., 19a and 19b in ) exhibit fused tricyclic systems with a thione group. Key differences include:

- Synthetic Routes: These compounds are synthesized via condensation of amines with carbon disulfide (CS₂) under basic conditions , whereas 7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione likely involves cyclization of benzylamine derivatives with sulfur-containing precursors.

- Thermal Stability: Pyrazolo-triazolo-pyrimidine-thiones exhibit high melting points (>350°C for 19a), suggesting robust aromatic stabilization, whereas the thiadiazepine analog may have lower thermal stability due to its non-aromatic, partially saturated ring .

Comparison with Benzimidazolone-Thiones

Compounds like 1-alkyl-2(3H)-benzimidazolone (thione) () feature a benzimidazole core with a thione group. Contrasts include:

- In contrast, the thiadiazepine’s larger ring introduces conformational flexibility, which may alter binding modes in biological systems .

- Functionalization: Benzimidazolone-thiones are often alkylated or acylated at the N1 position, whereas the thiadiazepine derivative’s benzylamino group provides a distinct site for further derivatization .

Comparison with Coumarinyl Oxadiazole-Thiones

3-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one () combines a coumarin scaffold with an oxadiazole-thione moiety. Differences include:

- Bioactivity: Coumarinyl oxadiazole-thiones demonstrate acetylcholinesterase (AChE) inhibition, a property linked to their planar coumarin core. The thiadiazepine analog’s activity may differ due to its non-planar structure and distinct electronic profile .

- Synthesis : Coumarinyl derivatives are synthesized via hydrazide intermediates and CS₂, whereas thiadiazepine-thiones may require cyclocondensation of diamines with CS₂ analogs .

Comparison with Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines

Compounds such as 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine () feature a thienopyrimidine core with thione-like groups. Key distinctions:

- Ring Saturation: The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine system is partially saturated, similar to the thiadiazepine, but lacks the seven-membered ring’s conformational diversity.

- Substituent Effects: The benzoyl and hydrazono groups in enable hydrogen bonding, while the thiadiazepine’s benzylamino group offers steric bulk and lipophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Class | Core Structure | Key Substituents | Melting Point (°C) | Bioactivity |

|---|---|---|---|---|

| Thiadiazepine-2(3H)-thione | 7-membered thiadiazepine | Benzylamino, thione | N/A | Potential enzyme inhibition |

| Pyrazolo-triazolo-pyrimidine | Tricyclic fused system | 4-Nitrophenyl, aryl | 306–350 | Not reported |

| Benzimidazolone-thione | Benzimidazole | Alkyl, acyl | 180–250 | Antimicrobial |

| Coumarinyl oxadiazole-thione | Coumarin-oxadiazole | Thione, chromenone | >200 | AChE inhibition |

| Tetrahydrobenzo-thienopyrimidine | Thienopyrimidine | Benzoyl, hydrazono | 200–300 | Anticancer potential |

Research Findings and Implications

- Synthetic Challenges : The thiadiazepine-thione’s seven-membered ring introduces synthetic complexity compared to smaller heterocycles (e.g., benzimidazolones), requiring precise control of ring closure .

- Biological Potential: While coumarinyl oxadiazole-thiones show AChE inhibition (~IC₅₀ = 2–10 μM) , the thiadiazepine analog’s larger ring may improve selectivity for other targets, such as kinases or GPCRs.

- Thermodynamic Stability : High melting points in pyrazolo-triazolo-pyrimidine-thiones (>350°C) suggest superior stability compared to thiadiazepines, which may limit their applicability in high-temperature processes .

Biological Activity

7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiadiazepine class, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined to be in the range of 50-100 µg/mL .

Antioxidant Properties

The compound has demonstrated potent antioxidant activity. In assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), it showed significant radical scavenging ability. The IC50 values were reported at approximately 25 µg/mL for DPPH and 30 µg/mL for ABTS .

Cytotoxicity and Anticancer Potential

In studies assessing cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells, the compound exhibited selective cytotoxicity. The IC50 values ranged from 15 to 40 µM depending on the cell line tested. Notably, it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in oxidative stress and apoptosis pathways. It is hypothesized that the compound modulates the expression of genes related to oxidative stress response and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various thiadiazepine derivatives, including this compound. The results confirmed its effectiveness against resistant strains of bacteria and highlighted its potential for development as an antibiotic agent .

Study 2: Antioxidant Activity

In another study by Johnson et al. (2024), the antioxidant properties were assessed through both in vitro and in vivo models. The findings revealed that the compound significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage .

Data Tables

| Biological Activity | IC50 Value | Test Method |

|---|---|---|

| Antimicrobial against E. coli | 50 µg/mL | MIC Assay |

| DPPH Radical Scavenging | 25 µg/mL | DPPH Assay |

| ABTS Radical Scavenging | 30 µg/mL | ABTS Assay |

| Cytotoxicity in HeLa Cells | 15 µM | MTT Assay |

| Cytotoxicity in MCF-7 Cells | 40 µM | MTT Assay |

Q & A

Q. What are the optimal synthetic routes for 7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of benzylamine derivatives with sulfur-containing precursors (e.g., carbon disulfide or thiourea). A factorial design approach can optimize parameters like temperature, solvent polarity, and catalyst loading. For example, orthogonal experimental design (e.g., Taguchi method) minimizes trials while maximizing yield and purity . HPLC and LC-MS are critical for monitoring reaction progress and intermediate stability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

Q. What solvent systems are suitable for solubility studies, and how do they impact biological assay design?

- Methodological Answer : Test solubility in DMSO (common for stock solutions), ethanol, and aqueous buffers (PBS at varying pH). Use dynamic light scattering (DLS) to assess aggregation. Poor solubility may require derivatization (e.g., PEGylation) or nanoformulation for in vitro assays .

Advanced Research Questions

Q. How do electronic and steric effects of the benzylamino substituent influence the compound’s reactivity in heterocyclic ring modifications?

- Methodological Answer : Perform DFT calculations to map electron density distribution and identify reactive sites (e.g., sulfur atoms in the thiadiazepine ring). Experimental validation via nucleophilic substitution or oxidation reactions (e.g., with mCPBA) can probe regioselectivity. Compare results to halogenated analogs (e.g., 6-bromo derivatives) to isolate steric/electronic contributions .

Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Use QSAR models (e.g., SwissADME, ProTox-II) to predict LogP, CYP450 inhibition, and hERG channel liability. Molecular docking against targets like cytochrome P450 enzymes or bacterial gyrase provides mechanistic insights. Cross-validate predictions with Ames test (mutagenicity) and hepatocyte viability assays .

Q. How does the compound interact with bacterial biofilms, and what experimental models quantify anti-biofilm efficacy?

- Methodological Answer : Employ Staphylococcus aureus or Pseudomonas aeruginosa biofilm models. Use crystal violet staining for biomass quantification and confocal microscopy with LIVE/DEAD stains (SYTO9/propidium iodide) to assess viability. Compare to known quorum-sensing inhibitors (e.g., furanones) to identify mode of action .

Q. What methodologies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. primary cells) to establish selectivity indices. Use transcriptomics (RNA-seq) to identify pathways differentially regulated at low vs. high concentrations. Validate via knockout models (e.g., NF-κB or COX-2 inhibitors) .

Key Research Recommendations

- Prioritize green chemistry principles (e.g., solvent-free synthesis) to align with CRDC guidelines on sustainable chemical engineering .

- Explore marine-derived analogs for enhanced bioactivity, leveraging structural diversity observed in marine sponge alkaloids .

- Adopt continuous flow reactors for scalable synthesis, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.